![molecular formula C13H13NO3 B1361459 Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate CAS No. 85418-82-2](/img/structure/B1361459.png)
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 85418-82-2 . It has a molecular weight of 231.25 and its IUPAC name is ethyl 6-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is 1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a solid . Its molecular weight is 231.25 .Scientific Research Applications
Pharmaceutical Research
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is utilized in pharmaceutical research due to its potential as a building block for drug development. Its molecular structure allows for the synthesis of various quinoline derivatives, which are prominent in medicinal chemistry for their antibacterial and antifungal properties .
Organic Synthesis
This compound serves as an intermediate in organic synthesis. Its reactive carboxylate group can undergo various transformations, enabling the creation of complex organic molecules. This versatility is crucial for developing new synthetic routes in chemical research .
Material Science
In material science, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate can be used to modify the properties of materials at a molecular level. By incorporating this compound into polymers, researchers can alter characteristics such as flexibility, durability, and resistance to environmental factors .
Biological Studies
The compound’s interaction with biological systems makes it a candidate for studying cellular processes. It can be used to probe the function of enzymes that interact with quinoline structures, providing insights into metabolic pathways .
Chemical Education
Due to its reactivity and structural features, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is an excellent subject for educational purposes. It can be used to demonstrate various chemical reactions and synthesis techniques in academic settings .
Environmental Chemistry
Researchers may explore the environmental fate of this compound, including its biodegradation and potential as a pollutant. Understanding its behavior in different ecosystems is vital for assessing its environmental impact .
Computational Chemistry
In silico studies involving Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate can predict its physical and chemical properties using computational models. These studies are essential for designing compounds with desired characteristics before synthesis .
Safety And Hazards
properties
IUPAC Name |
ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHXUGRUTJJRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203922 | |
Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | |
CAS RN |
79607-24-2, 85418-82-2 | |
Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79607-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,4-dihydro-6-methyl-4-oxo-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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